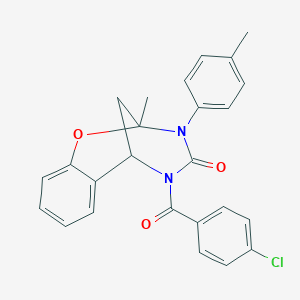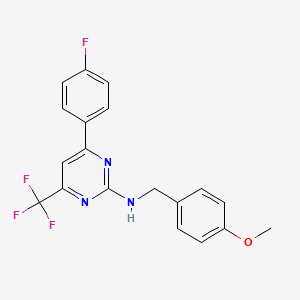![molecular formula C23H32N6OS2 B11451410 N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-dim ethyl-propane-1,3-diamine](/img/structure/B11451410.png)
N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-dim ethyl-propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(DIMETHYLAMINO)PROPYL]-N-(2,2-DIMETHYL-5-MORPHOLINO-1,4-DIHYDRO-2H-THIOPYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDIN-8-YL)AMINE is a complex organic compound that features a unique combination of functional groups and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(DIMETHYLAMINO)PROPYL]-N-(2,2-DIMETHYL-5-MORPHOLINO-1,4-DIHYDRO-2H-THIOPYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDIN-8-YL)AMINE typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of various functional groups through substitution, addition, and cyclization reactions. Common reagents used in these steps include organolithium reagents, halogenating agents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[3-(DIMETHYLAMINO)PROPYL]-N-(2,2-DIMETHYL-5-MORPHOLINO-1,4-DIHYDRO-2H-THIOPYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDIN-8-YL)AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Cyclization: Intramolecular reactions can form new ring structures within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary widely, from room temperature to elevated temperatures, and may require inert atmospheres or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(DIMETHYLAMINO)PROPYL]-N-(2,2-DIMETHYL-5-MORPHOLINO-1,4-DIHYDRO-2H-THIOPYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDIN-8-YL)AMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers may study its interactions with various biological targets, such as enzymes or receptors, to develop new drugs or therapeutic agents.
Medicine
In medicine, N-[3-(DIMETHYLAMINO)PROPYL]-N-(2,2-DIMETHYL-5-MORPHOLINO-1,4-DIHYDRO-2H-THIOPYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDIN-8-YL)AMINE could be explored for its potential therapeutic effects. Its complex structure may allow it to interact with multiple biological pathways, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used as a catalyst or reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(DIMETHYLAMINO)PROPYL]-N-(2,2-DIMETHYL-5-MORPHOLINO-1,4-DIHYDRO-2H-THIOPYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDIN-8-YL)AMINE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure may allow it to modulate multiple pathways, resulting in a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(DIMETHYLAMINO)PROPYL]-N-(2,2-DIMETHYL-5-MORPHOLINO-1,4-DIHYDRO-2H-THIOPYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDIN-8-YL)AMINE may include other heterocyclic amines, such as:
- Pyrido[3,2-d]pyrimidines
- Thienopyrimidines
- Morpholino-substituted compounds
Uniqueness
The uniqueness of N-[3-(DIMETHYLAMINO)PROPYL]-N-(2,2-DIMETHYL-5-MORPHOLINO-1,4-DIHYDRO-2H-THIOPYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDIN-8-YL)AMINE lies in its combination of multiple heterocyclic rings and functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H32N6OS2 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
N-(4,4-dimethyl-8-morpholin-4-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C23H32N6OS2/c1-23(2)12-15-16(13-31-23)21(29-8-10-30-11-9-29)27-22-17(15)18-19(32-22)20(26-14-25-18)24-6-5-7-28(3)4/h14H,5-13H2,1-4H3,(H,24,25,26) |
InChI Key |
GEGKJISTPPEPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CS1)C(=NC3=C2C4=C(S3)C(=NC=N4)NCCCN(C)C)N5CCOCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-(4-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B11451343.png)

![1-(2-chlorobenzyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11451346.png)
![2-methyl-N-(4-methylphenyl)-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11451355.png)
![6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11451357.png)
![6-[(4-chlorophenyl)methyl]-4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11451359.png)

![2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11451368.png)
![Cyclohexyl 7-(5-bromo-2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11451381.png)
![3-benzyl-9-(2-furylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11451388.png)
![methyl 4-(2-oxo-4-propyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate](/img/structure/B11451393.png)
![5-(4-chlorophenyl)-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11451394.png)
![6-Cyclohexyl 2-methyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate](/img/structure/B11451397.png)
![Ethyl 5-cyano-6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11451404.png)
